(3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride
Description
(3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride is a substituted phenylhydrazine derivative characterized by a fluorine atom at the meta position and a methoxy group at the para position on the aromatic ring. This compound is synthesized via condensation reactions involving hydrazine hydrochloride salts, where the acid released catalyzes nucleophilic attack at reactive sites such as carbonyl groups or aromatic rings . It serves as a versatile intermediate in organic synthesis, particularly in constructing heterocyclic frameworks like pyrazoles and triazoles, which are pivotal in pharmaceutical and materials science applications .
Properties
IUPAC Name |
(3-fluoro-4-methoxyphenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2O.ClH/c1-11-7-3-2-5(10-9)4-6(7)8;/h2-4,10H,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBBSMVGFZLCEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657862 | |
| Record name | (3-Fluoro-4-methoxyphenyl)hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220527-84-4 | |
| Record name | (3-Fluoro-4-methoxyphenyl)hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Diazotization of 3-Fluoro-4-methoxy-aniline
The initial step involves converting 3-fluoro-4-methoxy-aniline into its diazonium salt. This is achieved through diazotization, where hydrochloric acid and sodium nitrite are added sequentially to the aniline derivative under controlled low temperatures to prevent decomposition.
| Parameter | Range | Typical Condition | Reference |
|---|---|---|---|
| Molar ratio (HCl : NaNO₂ : Aniline) | 1 : 2.3–3.2 : 1 | 1: 3.2: 1 | , |
| Temperature | 0–15°C | 0–5°C | , |
| Reaction time | 10–100 min | 40–60 min | , |
- Dissolve 3-fluoro-4-methoxy-aniline in water.
- Add hydrochloric acid to acidify the medium.
- Cool the mixture to 0–5°C.
- Add sodium nitrite dropwise, maintaining the temperature.
- Stir for the designated time to form the diazonium salt.
Reduction of Diazonium Salt to Hydrazine
The diazonium salt undergoes reduction to hydrazine using suitable reductants such as ammonium sulfite or stannous chloride, depending on the process specifics.
-
- Added in molar ratio 1: 2.5–3.0 relative to aniline.
- Conducted in a reduction kettle at temperatures below 40°C.
- Reaction times range from 10–100 minutes, typically around 60 minutes for optimal yield.
- Advantages include ease of operation and reduced costs.
-
- Employed at 0°C with hydrochloric acid.
- Reaction duration approximately 30 minutes.
- This method provides high conversion efficiency.
| Reducing Agent | Molar Ratio (to aniline) | Temperature | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| Ammonium sulfite | 2.5–3.0 | <40°C | 60 min | ~77% | , |
| Stannous chloride | - | 0°C | 30 min | High |
Hydrolysis and Acid Precipitation
Post-reduction, the reaction mixture is hydrolyzed with hydrochloric acid to convert the hydrazine intermediate into its hydrochloride salt.
- Hydrolysis at 0–40°C.
- Acidification to precipitate the hydrazine hydrochloride.
- Filtration or drying yields the final product.
- Maintaining low temperature during hydrolysis prevents side reactions.
- The process simplifies by performing reduction and hydrolysis in a single vessel, reducing equipment needs and operational time.
Purification and Final Product Recovery
The crude product is purified via filtration, washing, and drying. Recyclable ammonium sulfate waste from the process can be recovered and reused, reducing environmental impact.
Research Findings and Comparative Analysis
| Aspect | Method 1 (Patent CN102557985A) | Method 2 (ChemicalBook) | Method 3 (Supporting Info) |
|---|---|---|---|
| Reaction Conditions | 0–15°C, 10–100 min | -5°C, 1.75 h | 0–20°C, 40 min |
| Reducing Agent | Ammonium sulfite | SnCl₂ in HCl | Ammonium sulfite |
| Yield | Up to 77% | 77% | 68–77% |
| Equipment | Fewer units, in-situ reduction | Multiple steps | Single vessel reduction |
Summary of Preparation Strategy
The most efficient method involves:
- Sequential addition of hydrochloric acid and sodium nitrite to the aniline derivative at low temperatures.
- Maintaining reaction temperatures below 40°C to prevent decomposition.
- Using ammonium sulfite as a reductant for operational simplicity and cost-effectiveness.
- Conducting hydrolysis and acid precipitation in a single vessel to streamline the process.
- Recycling by-products to minimize environmental impact.
Concluding Remarks
The preparation of (3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride benefits from optimized diazotization and reduction conditions, emphasizing operational simplicity, high yield, and environmental sustainability. Diversified research sources confirm that maintaining low temperatures during diazotization, using cost-effective reductants like ammonium sulfite, and integrating reduction-hydrolysis steps are key to efficient industrial production.
Chemical Reactions Analysis
Types of Reactions: (3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reactions often involve alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Substituted hydrazines or hydrazones.
Scientific Research Applications
Chemical Properties and Structure
The compound features a phenyl ring substituted with a fluorine atom at the 3-position and a methoxy group at the 4-position, linked to a hydrazine group. Its molecular formula is CHFNO, and it is classified under substituted phenylhydrazines, which are known for their diverse biological activities.
Medicinal Chemistry
(3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride has garnered attention for its potential anti-cancer properties. Research indicates that derivatives of phenylhydrazines can exhibit significant cytotoxic activity against various cancer cell lines. For instance, studies have shown that compounds derived from this hydrazine can inhibit the growth of tumor cells effectively, making them candidates for further drug development .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. It can participate in various chemical reactions, including cyclocondensation and formation of C=N bonds without the need for catalysts. For example, it has been utilized in the synthesis of pyrazole derivatives through reactions with aldehydes and ketones, yielding products with high efficiency .
Table 1: Summary of Synthesis Reactions Involving this compound
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclocondensation | Ethanol, reflux | 85-89 | |
| C=N bond formation | Room temperature | 30-75 | |
| Pyrazole synthesis | With aldehydes | High |
Catalytic Applications
Recent studies have explored the use of this compound as a catalyst or co-catalyst in oxidation reactions. It has been shown to enhance the selectivity and yield of oxidative dehydrogenation reactions involving cyclohexenes. The presence of electron-withdrawing groups like fluorine improves reaction kinetics and product formation efficiency .
Case Study 1: Anticancer Activity
A study published in the Egyptian Journal of Chemistry investigated the cytotoxic effects of various phenylhydrazine derivatives, including those derived from this compound. The results indicated that these compounds exhibited significant inhibition of cancer cell proliferation compared to standard treatments .
Case Study 2: Synthesis of Pyrazole Derivatives
In another research effort documented by the Asian Journal of Organic & Medicinal Chemistry, this compound was used to synthesize novel pyrazole derivatives under mild conditions. The synthesized compounds were characterized using spectroscopic techniques and evaluated for biological activity, demonstrating promising results .
Mechanism of Action
The mechanism of action of (3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride involves its interaction with specific molecular targets. The compound can:
Inhibit enzyme activity: By binding to the active site of enzymes, it can inhibit their function.
Disrupt cellular processes: It can interfere with cellular signaling pathways, leading to altered cell behavior.
Induce oxidative stress: By generating reactive oxygen species, it can cause oxidative damage to cells.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The reactivity and applications of phenylhydrazine hydrochlorides are heavily influenced by substituent positions and electronic properties. Key structural analogs include:
Key Observations :
- Electronic Effects : The electron-withdrawing fluorine (3-F) and electron-donating methoxy (4-OCH₃) groups create a polarized aromatic ring, enhancing nucleophilic reactivity at specific positions. This contrasts with analogs like 4-F derivatives, which lack activating groups, leading to slower condensation kinetics .
- Steric Effects : The 3-F,4-OCH₃ substitution pattern minimizes steric hindrance compared to 2-F,4-CH₃ analogs, allowing efficient participation in cyclocondensation reactions .
Biological Activity
(3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride is a substituted phenylhydrazine compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula CHClFNO and features a phenyl ring with a fluorine atom at the 3-position and a methoxy group at the 4-position. The presence of these substituents enhances its chemical properties, contributing to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is known to affect several biochemical pathways, particularly those involved in:
- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways.
- Receptor Interaction : It can interact with neurotransmitter receptors, potentially affecting neurotransmission and signaling pathways.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Properties : Substituted phenylhydrazines have been linked to anti-cancer effects, potentially through mechanisms such as apoptosis induction and cell cycle arrest.
- Antioxidant Activity : The compound may exhibit antioxidant properties, helping to mitigate oxidative stress in cells.
- Anti-inflammatory Effects : Some studies suggest that it could reduce inflammation by modulating inflammatory mediators.
Synthesis
The synthesis of this compound typically involves the following steps:
- Diazotization : The corresponding aniline derivative is diazotized using sodium nitrite in an acidic medium.
- Reduction : The diazonium salt is reduced to yield the hydrazine derivative.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Anticancer Activity : A study published in MDPI explored the structure-activity relationship (SAR) of fluorinated phenyl compounds, indicating that electron-withdrawing groups like fluorine enhance anticancer efficacy by increasing lipophilicity and receptor binding affinity .
- Oxidative Stress Research : Another study demonstrated that phenylhydrazines can protect against oxidative damage in cellular models, suggesting potential therapeutic applications in diseases characterized by oxidative stress .
Data Table
Q & A
Q. Table 1: Substituent Effects on Pyrazole Synthesis
| Substituent | Solvent | Major Product | Yield (%) |
|---|---|---|---|
| -OCH₃ | DMSO | Pyrazole | 78 |
| -F | Water | Pyrazoline | 65 |
| -Cl | Ethanol | Mixed | 50–55 |
| Source: Adapted from |
Q. Table 2: Comparative Physicochemical Properties
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
